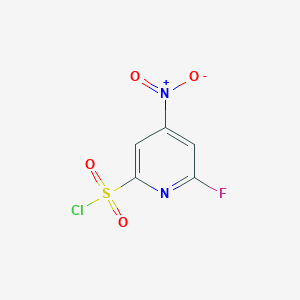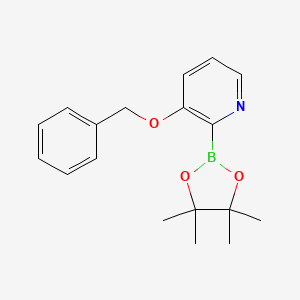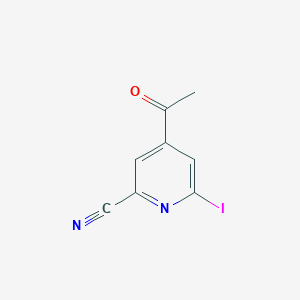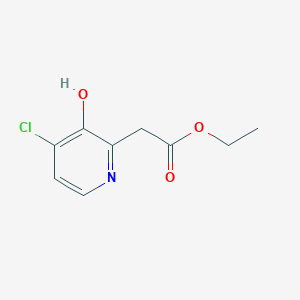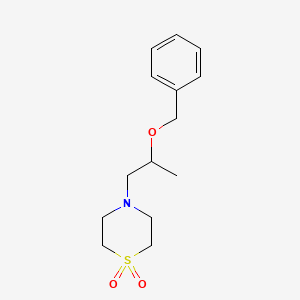
4-(2-(Benzyloxy)propyl)thiomorpholine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide: is a chemical compound that belongs to the class of thiomorpholine derivatives. Thiomorpholine is a six-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of the benzyloxy-propyl group and the dioxide functionality in the thiomorpholine ring makes this compound unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-benzyloxy-propylamine.
Thiomorpholine Formation: The 2-benzyloxy-propylamine is then reacted with sulfur dichloride (SCl2) to form the thiomorpholine ring.
Oxidation: The thiomorpholine derivative is oxidized using hydrogen peroxide (H2O2) or a similar oxidizing agent to introduce the dioxide functionality.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction efficiency.
化学反应分析
Types of Reactions
4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide functionality back to the thiomorpholine ring.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine derivatives.
科学研究应用
4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy-propyl group and the dioxide functionality may play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Thiomorpholine: The parent compound without the benzyloxy-propyl group and dioxide functionality.
4-(2-Benzyloxy-ethyl)-thiomorholine: A similar compound with an ethyl group instead of a propyl group.
4-(2-Benzyloxy-propyl)-piperidine: A similar compound with a piperidine ring instead of a thiomorpholine ring.
Uniqueness
4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide is unique due to the presence of both the benzyloxy-propyl group and the dioxide functionality in the thiomorpholine ring. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C14H21NO3S |
|---|---|
分子量 |
283.39 g/mol |
IUPAC 名称 |
4-(2-phenylmethoxypropyl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C14H21NO3S/c1-13(18-12-14-5-3-2-4-6-14)11-15-7-9-19(16,17)10-8-15/h2-6,13H,7-12H2,1H3 |
InChI 键 |
RMGOIRRFZJBAGK-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1CCS(=O)(=O)CC1)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


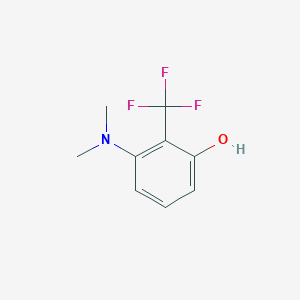
![4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14846421.png)
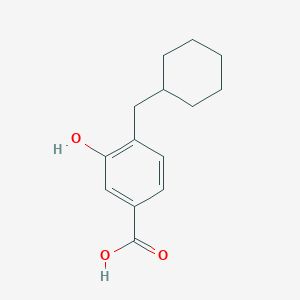
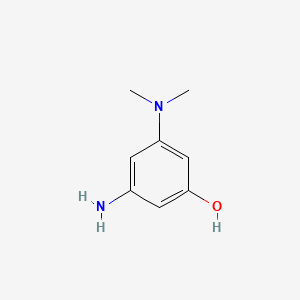

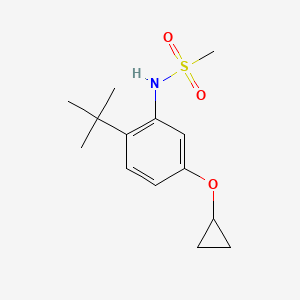
![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14846460.png)


